1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole
Description
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-ethyl-3-pyrrolidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-2-16-10-13(11-7-8-15-9-11)12-5-3-4-6-14(12)16/h3-6,10-11,15H,2,7-9H2,1H3 |
InChI Key |
UHRPCZUYAHFINB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3CCNC3 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 1 Ethyl 3 Pyrrolidin 3 Yl 1h Indole
Spectroscopic Characterization Techniques for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole
Spectroscopic methods are fundamental to determining the molecular structure, connectivity, and functional group composition of organic molecules. For 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole, a combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide a comprehensive characterization.
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole is expected to show distinct signals corresponding to the ethyl group, the indole (B1671886) core, and the pyrrolidine (B122466) ring.
Ethyl Group: The N-ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen, likely in the range of 4.1-4.3 ppm, coupled to a triplet for the methyl protons (-CH₃) around 1.4-1.5 ppm.
Indole Ring: The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) are expected to appear in the downfield region of 7.0-7.8 ppm. The H-2 proton, a singlet, would be uniquely identifiable, typically appearing around 6.9-7.2 ppm. rsc.org
Pyrrolidine Ring: The protons on the pyrrolidine ring would reside in the upfield, aliphatic region (approximately 2.0-4.0 ppm). Due to the chiral center at C3 of the pyrrolidine, the adjacent methylene protons (at C2 and C4) are diastereotopic and would likely appear as complex multiplets. The proton on the nitrogen (N-H) would appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.
Predicted ¹H NMR Data for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole H-2 | 6.9 – 7.2 | s (singlet) | - |
| Indole H-4, H-5, H-6, H-7 | 7.0 – 7.8 | m (multiplet) | - |
| N-CH₂ (Ethyl) | 4.1 – 4.3 | q (quartet) | ~7.2 |
| N-CH₃ (Ethyl) | 1.4 – 1.5 | t (triplet) | ~7.2 |
| Pyrrolidine H-3 | 3.5 – 3.9 | m (multiplet) | - |
| Pyrrolidine H-2, H-4, H-5 | 2.0 – 3.8 | m (multiplet) | - |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.
Indole Carbons: The eight carbons of the indole ring would resonate in the aromatic region (109-137 ppm). The C-3, being substituted, would appear around 112-115 ppm, while the other quaternary carbon, C-7a, would be near 137 ppm. rsc.org The signal for C-2 is typically found around 121-123 ppm.
Ethyl Carbons: The ethyl group carbons would appear in the upfield region, with the N-CH₂ at approximately 40-45 ppm and the terminal -CH₃ at 14-16 ppm. libretexts.org
Pyrrolidine Carbons: The four carbons of the pyrrolidine ring are expected in the aliphatic region, with C-3 (bearing the indole substituent) resonating around 35-40 ppm and the other carbons appearing between 25-55 ppm.
Predicted ¹³C NMR Data for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Indole C=O | Not Applicable |
| Indole Aromatic C | 109 – 137 |
| Pyrrolidine C-3 | 35 – 40 |
| Pyrrolidine C-2, C-4, C-5 | 25 – 55 |
| N-CH₂ (Ethyl) | 40 – 45 |
Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern under ionization. For 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole (C₁₄H₁₈N₂), the monoisotopic mass is 214.1470 g/mol .
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 214. Key fragmentation pathways would likely include:
Loss of the Ethyl Group: Cleavage of the ethyl group from the indole nitrogen to produce a fragment at m/z = 185 (M-29).
Pyrrolidine Ring Fragmentation: α-cleavage next to the pyrrolidine nitrogen is a common pathway for cyclic amines, leading to the loss of ethylene (B1197577) (C₂H₄) and other fragments.
Cleavage of the Pyrrolidinyl Substituent: The most significant fragmentation would likely be the cleavage of the bond between the indole and pyrrolidine rings, leading to a stable 1-ethyl-1H-indol-3-yl cation or related structures. A major peak might be observed at m/z = 144, corresponding to the [1-ethyl-indol-3-yl-methyl] cation, or at m/z = 130, corresponding to the 1-ethyl-indole fragment after rearrangement. nih.gov
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The expected IR absorption bands for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole would include:
N-H Stretch: A moderate, broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the pyrrolidine ring.
C-H Stretches: Aromatic C-H stretching vibrations from the indole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. mdpi.com
C=C Stretch: Aromatic C=C double bond stretching from the indole ring would show characteristic absorptions in the 1600-1450 cm⁻¹ region. researchgate.net
C-N Stretch: Aliphatic C-N stretching from the ethyl and pyrrolidine groups would appear in the 1250-1020 cm⁻¹ range.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Although no public crystal structure for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole is available, X-ray crystallography would be the definitive method for determining its three-dimensional solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Based on studies of similar indole derivatives, a crystal structure would likely be stabilized by a network of intermolecular forces. nih.gov Key interactions would include:
Hydrogen Bonding: The secondary amine (N-H) of the pyrrolidine ring is a hydrogen bond donor and could form hydrogen bonds with the nitrogen atom of a neighboring indole ring or another acceptor atom, creating chains or networks that stabilize the crystal lattice.
π-π Stacking: The planar, electron-rich indole rings could engage in π-π stacking interactions, further contributing to the stability of the crystal packing. mdpi.com
The analysis would also reveal the precise conformation of the pyrrolidine ring and the relative orientation (torsion angle) between the indole and pyrrolidine ring systems in the solid state.
Conformational Studies and Stereochemistry of the Pyrrolidine Ring within the Indole Scaffold
The conformational landscape and stereochemistry of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole are key determinants of its three-dimensional shape.
Stereochemistry: The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole and (S)-1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole. Unless a stereospecific synthesis is employed, the compound would be produced as a racemic mixture.
Conformational Analysis: The five-membered pyrrolidine ring is not planar. To minimize angular and torsional strain, it adopts puckered conformations, typically described as "envelope" or "twist" forms. nih.govacs.org In the envelope conformation, four carbon atoms are roughly coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. frontiersin.orgacs.org The specific preferred conformation and the energy barrier between them can be influenced by the bulky indole substituent. Furthermore, there is rotational freedom around the C3-C3' single bond that connects the indole and pyrrolidine rings, leading to various possible rotamers that differ in the spatial orientation of the two ring systems relative to each other.
Structure Activity Relationship Sar Studies of 1 Ethyl 3 Pyrrolidin 3 Yl 1h Indole Derivatives
Impact of N-Substitution and Ring Expansion on the Pyrrolidine (B122466) Moiety on Biological Interactions
Modifications to the pyrrolidine ring, particularly at the nitrogen atom (N-substitution), have profound effects on the biological profile of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole analogues. The nature of the substituent on the pyrrolidine nitrogen can dictate receptor affinity and selectivity.
Research into a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles revealed that N-substitution is a key determinant of selectivity for serotonin (B10506) receptor subtypes. nih.gov For instance, the unsubstituted pyrrolidine compound showed only a 9-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. However, introducing methylbenzylamine groups onto the pyrrolidine ring resulted in compounds with nanomolar affinity for the 5-HT1D receptor and a remarkable 100-fold increase in selectivity against the 5-HT1B receptor. nih.gov This highlights that the N-substituent can exploit differences in the binding pockets of receptor subtypes.
In the context of spiro[pyrrolidine-3,3′-oxindole] derivatives, which share the core pyrrolidinyl-indole motif, substitutions on the 1'-pyrrolidine nitrogen were also explored. The introduction of basic nitrogen-containing groups or various lipophilic groups was a key strategy in optimizing these compounds as 5-HT6 receptor ligands. mdpi.com For example, substituting the 1'-pyrrolidine nitrogen with a benzyl (B1604629) group or a pyridin-4-ylmethyl group was instrumental in identifying ligands with significant affinity for the 5-HT6 receptor. mdpi.com
Ring expansion of the pyrrolidine moiety is another strategy to probe the spatial requirements of the receptor binding site, although less commonly explored for this specific scaffold in the provided literature. The precise five-membered ring structure of pyrrolidine often appears optimal for fitting into specific pockets of target proteins. Any expansion, for instance to a six-membered piperidine (B6355638) ring, would alter the bond angles and the spatial projection of the substituents, which could be detrimental or beneficial depending on the target's topology.
Table 1: Impact of Pyrrolidine N-Substitution on 5-HT Receptor Affinity
| Compound/Modification | Target(s) | Key Finding | Reference |
|---|---|---|---|
| Unsubstituted Pyrrolidine Analog | 5-HT1D/1B | 9-fold selectivity for 5-HT1D over 5-HT1B. | nih.gov |
| N-Methylbenzylamine Substituted Analog | 5-HT1D/1B | Nanomolar affinity for 5-HT1D and 100-fold selectivity over 5-HT1B. | nih.gov |
| 1'-Benzyl Substituted Spiro[indoline-3,3'-pyrrolidine] | 5-HT6 | Identified as a starting point for 5-HT6 receptor ligands. | mdpi.com |
| 1'-(Pyridin-4-ylmethyl) Substituted Spiro[indoline-3,3'-pyrrolidine] | 5-HT6 | Maintained affinity for the 5-HT6 receptor. | mdpi.com |
Role of Indole (B1671886) Ring Substituents on Target Affinity and Selectivity
Substituents on the indole ring of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole and its analogues play a critical role in modulating target affinity and selectivity. The indole nucleus offers several positions (e.g., N1, C4, C5, C6, C7) for modification, allowing for fine-tuning of electronic, steric, and hydrophobic properties.
In the development of selective 5-HT1D receptor agonists, modification at the 5-position of the indole ring proved to be a successful strategy. The introduction of an oxazolidinone moiety at this position led to compounds with up to 163-fold selectivity for the 5-HT1D subtype and enhanced selectivity over other serotonin receptors. nih.gov This suggests that the region of the receptor that interacts with the C5 position of the indole can accommodate bulky substituents and that these interactions are crucial for achieving high selectivity.
For spiro[pyrrolidine-3,3′-oxindole] derivatives targeting the 5-HT6 receptor, the focus was on the phenylsulfonyl group attached to the indole nitrogen. This modification was key to achieving notable selectivity across a panel of serotoninergic receptors. mdpi.com The reduction of the oxindole (B195798) C2-carbonyl to a CH2 group, forming a spiro[pyrrolidine-3,3′-indoline] scaffold, also significantly altered the biological profile. mdpi.com
Table 2: Effect of Indole Ring Substitution on Receptor Interaction
| Base Scaffold | Substitution | Target(s) | Outcome | Reference |
|---|---|---|---|---|
| 3-[2-(pyrrolidin-1-yl)ethyl]indole | 5-Oxazolidinone (B12669149) | 5-HT1D/1B | Up to 163-fold selectivity for 5-HT1D. | nih.gov |
| Indol-3-yl-tetramethylcyclopropyl ketone | Various indole ring substitutions | CB1/CB2 | Generally detrimental to agonist activity but improved CB2/CB1 selectivity in some cases. | nih.gov |
| Spiro[pyrrolidine-3,3'-oxindole] | 1-(Phenylsulfonyl) | 5-HT Receptors | Conferred notable selectivity for the 5-HT6 receptor. | mdpi.com |
| Spiro[pyrrolidine-3,3'-oxindole] | Reduction of C2-carbonyl (to indoline) | 5-HT6 | Created a new chemical space for 5-HT6 ligands, altering the scaffold's properties. | mdpi.com |
Influence of Linker Modifications between Indole and Pyrrolidine Moieties
In a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the ethyl linker places the basic nitrogen of the pyrrolidine at an optimal distance from the indole core for interaction with serotonin receptors. nih.gov Studies on related compounds often show that this two-carbon chain is preferred for potent activity at aminergic GPCRs.
For spiro-oxindole compounds, the linker is part of a rigid cyclic system. The development of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one inhibitors of the MDM2-p53 interaction represents a significant modification of the linkage. acs.org This scaffold, created through a 1,3-dipolar cycloaddition, results in a highly constrained linkage between the indole and pyrrolidine rings. This rigidity was found to be beneficial for binding to the MDM2 protein. Further evolution of this concept led to even more complex fused ring systems, such as spiro[indole-3,2′-pyrrolo[2,3-c]pyrrole]-2,4′-diones, which were designed to create highly potent and structurally complex inhibitors. researchgate.net These intricate linkers optimize the presentation of key binding groups into the protein's active site. researchgate.net
Table 3: Impact of Linker and Scaffold Architecture
| Compound Series | Linker/Scaffold Type | Target | Significance | Reference |
|---|---|---|---|---|
| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | Flexible ethyl linker | 5-HT Receptors | Positions pyrrolidine for optimal receptor interaction. | nih.gov |
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | Rigid spirocyclic linkage | MDM2-p53 | Provides a chemically stable and conformationally constrained scaffold for potent inhibition. | acs.org |
| Spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones | Complex, fused polycyclic system | MDM2-p53 | Advanced, rigid scaffold designed for superior cellular potency. | researchgate.net |
Stereochemical Implications in Structure-Activity Relationships of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole Analogues
Stereochemistry is a critical factor in the SAR of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole analogues, as the three-dimensional arrangement of atoms dictates the molecule's ability to bind to chiral biological targets like receptors and enzymes. The pyrrolidine ring in these compounds contains at least one stereocenter at the C3 position.
The synthesis of specific stereoisomers is often essential for achieving desired pharmacological activity. For example, the development of a practical and stereoselective process to prepare N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin, underscores the importance of controlling stereochemistry. nih.gov The process involved key steps like an asymmetric Michael addition and a stereoselective alkylation to yield the desired (1S, 3R) configuration, highlighting that specific stereoisomers are required for biological efficacy. nih.gov
In the case of spiro-oxindole derivatives, stereochemistry is even more complex, with the potential for multiple stereocenters. The spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold was found to be prone to chemical instability and could equilibrate into four different diastereomers in solution through a reversible retro-Mannich reaction. acs.org This instability poses a significant challenge for drug development. To overcome this, researchers developed the isomeric spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core, which proved to be chemically stable and not prone to this epimerization, thus ensuring that a single, stable diastereomer could be developed as a drug candidate. acs.org
Table 4: Importance of Stereochemistry in Biological Activity
| Compound/Intermediate | Key Stereochemical Feature | Biological Context | Significance | Reference |
|---|---|---|---|---|
| N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine | (1S, 3R) configuration | Intermediate for the antibiotic Premafloxacin. | Stereoselective synthesis was crucial for producing the biologically active precursor. | nih.gov |
| Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one | Prone to epimerization at C2 and C3. | MDM2-p53 inhibitors. | Chemical instability, leading to a mixture of diastereomers. | acs.org |
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | Chemically stable single diastereomer. | MDM2-p53 inhibitors. | Overcame the instability of the 3,3'-spiro isomer, enabling development. | acs.org |
Rational Design Based on SAR for Optimized Pharmacological Profiles
Rational drug design leverages the insights gained from SAR studies to create new analogues with improved potency, selectivity, and pharmacokinetic properties. This approach moves beyond random screening to a targeted synthesis of molecules predicted to have enhanced activity.
The development of selective 5-HT1D receptor agonists is a clear example of rational design. Starting with a lead compound with modest selectivity, researchers used SAR data to guide modifications. nih.gov The knowledge that the 5-HT1D receptor has a larger binding pocket than the 5-HT1B receptor prompted the introduction of bulky substituents on the pyrrolidine ring and at the indole C5-position, leading to highly selective ligands. nih.gov
Similarly, in the quest for potent MDM2-p53 inhibitors, initial spiro-oxindole scaffolds suffered from chemical instability. acs.org Rational design, informed by an understanding of the retro-Mannich reaction causing this instability, led to the synthesis of the isomeric and stable spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core. acs.org Further structure-based optimization, inspired by natural product architectures, resulted in complex fused ring systems that were ideally suited to bind to the MDM2 protein, leading to compounds with superior cellular potency. researchgate.net This iterative process of identifying a liability, understanding its chemical basis, and designing a novel scaffold to circumvent the problem is the essence of rational drug design. acs.orgresearchgate.net
This design strategy is not limited to a single target class. For indole-based derivatives targeting PPARα, virtual screening and molecular docking were used to identify potential lead compounds, guiding the synthesis of novel analogues with high binding affinity. mdpi.com
Table 5: Examples of Rational Design for Pharmacological Optimization
| Initial Scaffold/Problem | Design Strategy | Optimized Scaffold/Compound | Outcome | Reference |
|---|---|---|---|---|
| Pyrrolidinylethyl-indole with modest 5-HT1D/1B selectivity | Exploit differences in receptor binding pockets; add bulky groups. | Analogues with N-methylbenzylamine and 5-oxazolidinone substituents. | 100- to 163-fold increase in selectivity for 5-HT1D. | nih.gov |
| Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one with chemical instability | Redesign scaffold to prevent retro-Mannich reaction. | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one. | Chemically stable and potent MDM2-p53 inhibitor. | acs.org |
| Need for superior MDM2-p53 inhibitor potency | Create more complex, rigid fused systems based on SAR. | Spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones. | Superior cellular potency over previous generations. | researchgate.net |
Computational Chemistry and Molecular Modeling of 1 Ethyl 3 Pyrrolidin 3 Yl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution and reactivity, which are crucial for predicting how a molecule will behave in a biological environment.
Frontier Molecular Orbital (FMO) Analysis for Reactive Sites
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The indole (B1671886) ring system, being electron-rich, is expected to have a high HOMO density, particularly around the pyrrole (B145914) moiety. The nitrogen atom of the pyrrolidine (B122466) ring, with its lone pair of electrons, would also contribute significantly to the HOMO. Conversely, the LUMO is likely to be distributed over the aromatic indole ring, indicating its susceptibility to nucleophilic attack under certain conditions.
To illustrate the likely FMO properties of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole, a hypothetical data table based on typical values for similar indole derivatives is presented below.
Table 1: Illustrative Frontier Molecular Orbital Data for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole This data is hypothetical and serves as a scientific illustration based on related compounds.
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.8 | Indicates the energy of the highest occupied molecular orbital. A higher value suggests greater electron-donating ability. |
| LUMO Energy | -1.2 | Represents the energy of the lowest unoccupied molecular orbital. A lower value indicates a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.6 | The energy difference between the HOMO and LUMO. A smaller gap generally correlates with higher reactivity. |
Electrostatic Potential (ESP) Mapping for Molecular Recognition
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, which is crucial for understanding non-covalent interactions, particularly in molecular recognition by biological targets. youtube.comnih.gov The ESP map displays regions of negative potential (typically colored red or orange), which are rich in electrons and act as hydrogen bond acceptors, and regions of positive potential (usually colored blue), which are electron-deficient and can act as hydrogen bond donors. youtube.com
In the case of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole, the ESP map would likely show a negative potential around the nitrogen atom of the indole ring and the nitrogen of the pyrrolidine ring, making these sites potential hydrogen bond acceptors. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor. The ethyl group would likely present a region of relatively neutral potential. Understanding these electrostatic features is vital for predicting how the molecule might orient itself within a protein's binding pocket. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. derpharmachemica.comjocpr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug molecule. derpharmachemica.comnih.gov The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function.
Below is a hypothetical molecular docking simulation result for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole with a putative protein kinase target.
Table 2: Illustrative Molecular Docking Results for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole with a Protein Kinase This data is hypothetical and serves as a scientific illustration based on related compounds.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A more negative value indicates a stronger predicted binding affinity between the ligand and the target protein. |
| Interacting Residues | Lys72, Glu91, Leu134, Val142 | Key amino acid residues in the protein's active site that are predicted to form interactions with the ligand. |
| Hydrogen Bonds | NH of indole with Glu91 (backbone CO); N of pyrrolidine with Lys72 (side-chain NH3+) | Specific hydrogen bond interactions that contribute to the stability of the complex. |
| Hydrophobic Interactions | Indole ring with Leu134 and Val142 | Van der Waals interactions between nonpolar regions of the ligand and protein. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing valuable information on the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.gov
An MD simulation of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole bound to a protein target would reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations are crucial for validating docking poses and for obtaining a more accurate estimation of binding free energies. espublisher.com
Cheminformatics and In Silico Approaches in Analog Design and Prioritization
Cheminformatics combines computational techniques with chemical information to support drug discovery and design. mdpi.commdpi.com For 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole, cheminformatics tools can be employed to design and prioritize novel analogs with improved properties. researchgate.net
This process often begins with the creation of a virtual library of analogs by systematically modifying the parent structure. For example, different substituents could be added to the indole ring or the ethyl group on the pyrrolidine nitrogen could be replaced with other alkyl or functional groups. These analogs can then be screened in silico for desirable properties such as improved binding affinity to a specific target, better pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and lower predicted toxicity. espublisher.com Techniques like quantitative structure-activity relationship (QSAR) modeling can also be used to build predictive models that correlate structural features with biological activity, further guiding the design of more potent and selective compounds. nih.gov
Preclinical Pharmacological Investigations: Mechanism of Action and Target Identification
Exploration of Specific Molecular Targets and Receptor Binding Affinities
Research into a series of 3-(pyrrolidin-3-yl)indole derivatives has identified 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole as an inhibitor of the serotonin (B10506) transporter (SERT). In a study evaluating the structure-activity relationships of this chemical class, the N-ethyl derivative demonstrated an IC50 value of 180 nM for the human serotonin transporter. The same study noted that its affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) was significantly lower, with IC50 values of 3100 nM and 4300 nM, respectively, indicating a degree of selectivity for SERT.
Currently, detailed binding affinity data for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole at specific serotonin receptor subtypes such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 are not extensively documented in publicly available scientific literature. While the broader class of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been investigated for dual affinity at 5-HT1A and SERT, specific data for the 1-ethyl variant remains limited. uj.edu.plresearchgate.net
Interactive Table: Monoamine Transporter Inhibition Profile
| Compound | Target | IC50 (nM) |
|---|---|---|
| 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole | hSERT | 180 |
| 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole | hDAT | 3100 |
| 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole | hNET | 4300 |
hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter.
There is currently no available scientific literature detailing the inhibitory activity of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole against the enzymes MDM2, α-amylase, or COX-2. Although various indole-based scaffolds have been successfully developed as inhibitors for these targets, including potent spiro[indole-3,2'-pyrrolidin]-2-one inhibitors of the MDM2-p53 interaction and spirooxindole-pyrrolidine inhibitors of α-amylase, specific screening results for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole have not been published. researchgate.netnih.govnih.gov
Investigations into the activity of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole at cannabinoid receptors are not present in the available scientific literature. While other complex indole (B1671886) derivatives, such as certain indole-2-carboxamides, have been identified as allosteric modulators of the CB1 receptor, there is no published data to suggest that 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole shares this mechanism of action. nih.govacs.org
Elucidation of Intracellular Signaling Pathway Modulation
Preclinical data regarding the effects of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole on apoptosis induction pathways and cell cycle regulation are not available in the current scientific literature. Studies on other, structurally distinct indole compounds like Indole-3-carbinol and certain pyrrolyldihydropyrazino[1,2-a]indoletrione analogues have shown effects on cell cycle arrest and apoptosis in various cancer cell lines. nih.govmdpi.commdpi.com However, these findings cannot be extrapolated to 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole without direct experimental evidence.
Autophagy Modulation
There is a growing interest in the role of indole derivatives in the modulation of autophagy, a cellular process responsible for the degradation of misfolded proteins and damaged organelles. While specific studies on 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole are not available, research on other indole compounds suggests a potential for this class of molecules to influence autophagic pathways. For instance, a study on indole and its synthetic derivative, NC001-8, demonstrated their ability to up-regulate chaperones and autophagy in cell models of polyglutamine (polyQ) disorders. nih.gov This upregulation was associated with a significant prohibition of protein aggregation, suggesting a neuroprotective effect. nih.gov The findings indicate that the indole scaffold can serve as a basis for developing therapeutics that enhance cellular protein quality control mechanisms. nih.gov
Table 1: Effects of Indole Derivatives on Autophagy and Protein Aggregation
| Compound | Cell Model | Key Findings | Reference |
| Indole | Flp-In 293/SH-SY5Y cells with inducible SCA3 ATXN3/Q75-GFP expression | Significantly prohibited ATXN3/Q75 aggregation; up-regulated chaperones and autophagy. | nih.gov |
| NC001-8 (a synthetic indole derivative) | Flp-In 293/SH-SY5Y cells with inducible SCA3 ATXN3/Q75-GFP expression | Significantly prohibited ATXN3/Q75 aggregation; up-regulated chaperones and autophagy; promoted neurite outgrowth. | nih.gov |
Mechanistic Insights into Broad Biological Activities from Preclinical Models
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. The following sections delve into the mechanistic insights from preclinical models for antidepressant-like, anticancer, antiviral, and analgesic effects of compounds structurally related to 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole.
Antidepressant-like Effects through Multi-target Modulation
The indole moiety is a core component of the neurotransmitter serotonin, making it a key structure in the design of antidepressant drugs. nih.gov Research has focused on multi-target ligands that can modulate several components of the serotonergic system. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their potential antidepressant effects. mdpi.com These compounds have shown affinity for multiple serotonin receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and the serotonin transporter (SERT). mdpi.com For example, certain derivatives with substitutions on the indole ring exhibited high affinity for the 5-HT1A receptor and SERT, which is a desirable profile for novel antidepressants. mdpi.com The antidepressant-like activity of these compounds was confirmed in vivo using the forced swim test. researchgate.net
Furthermore, marine-derived indole alkaloids have been investigated as potential modulators of neurological receptors, with some derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine showing significant antidepressant activity in preclinical models. bruker.com This activity is believed to be mediated, at least in part, through interactions with serotonin receptors. bruker.com
Table 2: Multi-target Binding Affinities of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
| Compound | R (substituent on indole) | 5-HT1A Receptor Ki (nM) | SERT Ki (nM) | Reference |
| 10 | F | 128 | - | mdpi.com |
| 11 | F | - | 9.2 | mdpi.com |
| 8 | OCH3 | - | 23.0 | mdpi.com |
Anticancer Activity via Protein-Protein Interaction Inhibition
The inhibition of protein-protein interactions (PPIs) has emerged as a promising strategy in cancer therapy. nih.govrsc.orgresearchgate.net Indole-based compounds have been developed as inhibitors of various PPIs crucial for cancer cell survival and proliferation. For instance, indole derivatives have been identified as inhibitors of the interaction between AF9/ENL and AF4 or DOT1L, which are targets in MLL-rearranged leukemia. nih.gov Structure-activity relationship studies revealed that a 4-pyrrolidin-1-ylphenyl substituent on the indole scaffold is often beneficial for inhibitory activity. nih.gov
Another area of interest is the inhibition of monocarboxylate transporter 1 (MCT1), which is involved in cancer cell metabolism. A library of indole-based molecules was synthesized and shown to have potent inhibitory activity against MCT1 at nanomolar concentrations, leading to antiproliferative effects in cancer cell lines. nih.gov The lead compound from this series induced cell cycle arrest and apoptosis. nih.gov
Table 3: Anticancer Activity of Indole Derivatives
| Compound Class | Target | Key Findings | Reference |
| Indole-carboxamides | AF9-DOT1L PPI | Inhibited the interaction with IC50 values as low as 1.6 μM. A 4-pyrrolidin-1-ylphenyl substituent was favorable for activity. | nih.gov |
| Indole derivatives | MCT1 | Inhibited MCT1 at nanomolar concentrations, leading to antiproliferative activity, cell cycle arrest, and apoptosis in cancer cells. | nih.gov |
Antiviral Mechanisms and Target Validation
The indole scaffold is present in numerous antiviral agents, and its derivatives have been shown to inhibit various stages of the viral life cycle. frontiersin.org For example, a series of ethyl 1H-indole-3-carboxylates were evaluated for their anti-hepatitis C virus (HCV) activity, with some compounds showing potent inhibition of viral entry and replication. nih.gov
More recently, an indole-3-carboxylic acid derivative demonstrated significant in vitro antiviral activity against SARS-CoV-2. actanaturae.runih.govactanaturae.ru This compound was found to completely inhibit the replication of the virus at a concentration of 52.0 μM and exhibited a high selectivity index. actanaturae.runih.gov The mechanism of action for many antiviral indole derivatives involves targeting viral proteins such as proteases, reverse transcriptases, or proteins involved in viral entry. frontiersin.org
Table 4: Antiviral Activity of Indole Derivatives
| Compound | Virus | In Vitro Activity | Reference |
| Ethyl 1H-indole-3-carboxylate derivatives | Hepatitis C Virus (HCV) | Potent inhibition of viral entry and replication. | nih.gov |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | IC50 = 1.84 μM; completely inhibited viral replication at 52.0 μM. | actanaturae.runih.gov |
Analgesic Mechanisms (e.g., cyclooxygenase inhibition)
Indole derivatives are well-known for their anti-inflammatory and analgesic properties, with indomethacin (B1671933) being a classic example. nih.govnih.gov The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. nih.gov
Studies on various synthetic indole derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.gov Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov For example, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown significant analgesic activity in preclinical models, with some compounds exhibiting selective COX-2 inhibition. nih.gov Docking studies have further elucidated the binding modes of these compounds within the active site of the COX-2 enzyme. nih.gov
Table 5: Analgesic and COX-Inhibitory Activity of Indole Derivatives
| Compound Series | Test Model | Key Findings | Reference |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazides | Hot-plate test | Significant analgesic activity, with some compounds showing up to 70.27% inhibition. | nih.gov |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazides | COX expression assay | One derivative (S3) showed selective inhibition of COX-2 expression. | nih.gov |
Preclinical Pharmacokinetic Profiling of 1 Ethyl 3 Pyrrolidin 3 Yl 1h Indole Analogues
In Vitro Metabolic Stability Assessments (e.g., Hepatic Microsomal Stability)
No data available.
Absorption and Distribution Considerations in Preclinical Models
No data available.
Excretion Pathways and Metabolite Identification in Preclinical Studies
No data available.
Bioavailability Considerations (excluding human data)
No data available.
Analytical Methodologies for Research on 1 Ethyl 3 Pyrrolidin 3 Yl 1h Indole
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in chemical synthesis and analysis, allowing for the separation and purification of compounds from complex mixtures. For 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole and related indole (B1671886) derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net In the context of indole derivatives, reversed-phase HPLC (RP-HPLC) is a frequently utilized method. nih.govnih.gov This technique employs a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
For the analysis of indole compounds, a C8 or C18 column is often used as the stationary phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is commonly used to achieve optimal separation of various indole derivatives within a single run. nih.govnih.gov
Detection is a critical aspect of HPLC analysis. For indole compounds, which possess a chromophore, UV detection is a viable option. researchgate.net However, for enhanced sensitivity and specificity, fluorescence detection is often preferred due to the inherent fluorescent properties of the indole ring. researchgate.netnih.govnih.gov The typical excitation and emission wavelengths for indole derivatives are around 280 nm and 350 nm, respectively. nih.govnih.gov
The following table summarizes typical HPLC conditions used for the analysis of indole derivatives, which can be adapted for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole.
| Parameter | Condition | Source |
| Column | Symmetry C8 | nih.govnih.gov |
| Mobile Phase | Gradient of aqueous acetic acid and methanol/acetonitrile | researchgate.netnih.govnih.gov |
| Detection | Fluorimetric (λex = 280 nm / λem = 350 nm) | nih.govnih.gov |
| Internal Standard | Indole-3-propionic acid (IPA) has been used for similar compounds | researchgate.net |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a substance. rsc.orgnih.gov In the synthesis of indole derivatives, TLC is routinely used to follow the reaction until completion. rsc.orgnih.gov
A typical TLC setup involves a stationary phase, which is a thin layer of adsorbent material, usually silica (B1680970) gel, coated on a flat carrier such as a glass plate or aluminum foil. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. For indole derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and a non-polar solvent like petroleum ether or hexane. rsc.orgnih.gov
After the separation, the spots of the compounds on the TLC plate need to be visualized. Since many indole derivatives are colorless, visualization techniques are necessary. A common method is to view the plate under UV light, where fluorescent compounds can be seen. rsc.org Staining with iodine vapor is another simple and effective method for visualizing organic compounds. rsc.org
The following table outlines a typical TLC methodology for indole derivatives.
| Parameter | Method/Reagent | Purpose | Source |
| Stationary Phase | Silica Gel Plate | Adsorbent for separation | rsc.org |
| Mobile Phase | Ethyl Acetate / Petroleum Ether (e.g., 6:4) | Eluent for separation | nih.gov |
| Visualization | UV Illumination | Detection of fluorescent compounds | rsc.org |
| Visualization | Iodine Vapor | General detection of organic spots | rsc.org |
Quantitative Analysis of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole in Preclinical Biological Matrices
The quantitative analysis of a drug candidate in biological matrices such as plasma, serum, or tissue homogenates is a critical step in preclinical studies. This allows for the determination of pharmacokinetic parameters. While specific methods for 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole are not detailed in the provided context, the general approaches for quantifying indole derivatives in biological samples can be extrapolated.
HPLC coupled with a sensitive detector is the method of choice for such analyses. Due to the complexity of biological matrices, a robust sample preparation procedure is essential to remove interfering substances and concentrate the analyte of interest. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
For indole compounds, a single centrifugal filtration step has been reported as a simple and effective sample clean-up method for bacterial culture supernatants, which can be adapted for some biological fluids. nih.govnih.gov The use of an internal standard is crucial for accurate quantification to compensate for variations during sample preparation and analysis. researchgate.net For indoleacetic acid analysis, indole-3-propionic acid has been successfully used as a non-isotopic internal standard. researchgate.net
The development of a quantitative assay would involve establishing calibration curves using matrix-matched standards. These curves are typically linear over a specific concentration range. nih.govnih.gov The method would also need to be validated for its accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ). For similar indole compounds, LODs below 0.015 μg/mL have been achieved using HPLC with fluorescence detection. nih.govnih.gov
Future Research Directions and Unanswered Questions for 1 Ethyl 3 Pyrrolidin 3 Yl 1h Indole
Exploration of Novel and Greener Synthetic Pathways
The development of efficient and environmentally benign synthetic routes is paramount for the sustainable production of pharmaceutical compounds. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Key research objectives include:
Biocatalytic Synthesis: Investigating the use of enzymes, such as engineered cytochrome P450s or tryptophan synthases, for the asymmetric synthesis of the chiral pyrrolidine (B122466) ring and its attachment to the indole (B1671886) core. acs.org This approach offers high stereoselectivity and operates under mild, aqueous conditions.
Flow Chemistry: Developing continuous flow processes for the synthesis of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole. epa.gov Flow chemistry can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processing.
Mechanochemistry and Solvent-Free Reactions: Exploring solid-state reactions or those using minimal, non-toxic solvents to reduce the environmental impact. mdpi.com Mechanochemical methods, such as ball milling, have shown promise for the synthesis of related spiro[indole-pyrrolidine] derivatives. mdpi.com
Deeper Elucidation of Molecular Mechanisms Across Diverse Pharmacological Targets
The indole and pyrrolidine moieties are known to interact with a wide array of biological targets. researchgate.netmdpi.com Identifying the specific molecular targets of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole and understanding its mechanism of action are critical next steps.
Unanswered questions to address:
Target Identification: What specific receptors, enzymes, or ion channels does this compound bind to? The structure suggests potential activity as a ligand for serotonin (B10506) or dopamine (B1211576) receptors, or as a cholinesterase inhibitor, similar to other indole-based compounds. nih.govnih.gov
Binding Mode Analysis: How does the compound orient itself within the binding pocket of its target(s)? High-resolution techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the interaction.
Functional Activity: Does the compound act as an agonist, antagonist, or allosteric modulator at its identified targets? Comprehensive in vitro pharmacological profiling is necessary to determine its functional effects.
Design of Multi-Targeting 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole Derivatives for Complex Biological Systems
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. A multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with several targets, is a promising therapeutic strategy. nih.govnih.gov
Future design strategies could involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethyl group at the N1 position of the indole and the substituents on the pyrrolidine ring to understand how these changes affect affinity and selectivity for various targets.
Hybrid Molecule Design: Combining the 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole scaffold with other pharmacophores known to be active against different targets. For instance, incorporating moieties with known anti-inflammatory or antioxidant properties could yield derivatives for treating neurodegenerative diseases. nih.gov
Computational Modeling: Using in silico docking and molecular dynamics simulations to predict the binding of designed derivatives to multiple targets, such as cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), which are relevant in cancer. nih.gov
Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies
To accurately predict the clinical potential of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole and its derivatives, it is crucial to move beyond simple in vitro assays and traditional animal models.
Future research should utilize:
Organ-on-a-Chip (OOC) Models: Employing microfluidic devices that recapitulate the structure and function of human organs, such as the liver or brain, to study metabolism, efficacy, and toxicity with greater human relevance. mdpi.com
3D Cell Cultures (Spheroids and Organoids): Using three-dimensional cell cultures that more closely mimic the in vivo environment compared to traditional 2D cell monolayers. mdpi.com For example, testing derivatives on tumor spheroids could provide better insights into anti-cancer activity. nih.gov
Humanized Animal Models: Utilizing genetically engineered animal models that express human targets (e.g., human receptors or enzymes) to better predict the compound's effect in humans.
Integration with Advanced Drug Delivery Systems for Enhanced Preclinical Efficacy
The physicochemical properties of a compound can limit its bioavailability and ability to reach its target site. Integrating 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole with advanced drug delivery systems could overcome these hurdles.
Areas for investigation include:
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles, liposomes, or other nanocarriers to improve solubility, protect it from degradation, and enable targeted delivery to specific tissues, such as tumors or the brain. nih.gov
Prodrug Strategies: Designing prodrugs that are inactive until they are metabolized at the target site. This can improve oral bioavailability and reduce off-target effects.
Hydrogel Formulations: Developing hydrogel-based systems for sustained, localized delivery of the compound, which could be particularly useful for applications like wound healing. nih.gov
Addressing Challenges in Indole-Pyrrolidine Compound Development and Translational Research
The path from a promising lead compound to a clinically approved drug is fraught with challenges. Proactively addressing these potential roadblocks is essential for the successful translation of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole.
Key challenges to consider:
Metabolic Stability: The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. Future studies must evaluate the metabolic fate of the compound and design derivatives with improved stability.
Scalability of Synthesis: A synthetic route that is efficient on a laboratory scale may not be suitable for large-scale industrial production. rsc.org Developing a scalable, cost-effective, and green synthesis is a critical translational step. mdpi.com
Predictive Toxicology: Early and comprehensive toxicological screening using advanced in vitro models is needed to identify potential liabilities and guide the design of safer derivatives. mdpi.com
Blood-Brain Barrier Penetration: For compounds targeting the central nervous system, crossing the blood-brain barrier is a major challenge. The lipophilicity and structure of the compound must be optimized to ensure adequate brain exposure.
Q & A
Q. What synthetic strategies are effective for preparing 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Functionalization of the indole core : Alkylation at the 1-position using ethyl halides or alcohols under acidic conditions (e.g., H₂SO₄ catalysis) .
- Introduction of the pyrrolidin-3-yl group : Palladium-catalyzed cross-coupling or nucleophilic substitution at the 3-position of indole, followed by ring closure or deprotection steps .
- Purification : Flash chromatography (e.g., cyclohexane/EtOAC 8:2) or recrystallization to achieve >95% purity .
Q. How is structural integrity and purity validated during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) detects characteristic shifts for the ethyl group (δ 1.78 ppm, triplet) and pyrrolidine protons (δ 2.5–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) .
- Mass Spectrometry (HRMS-ESI) : Molecular ion peaks (e.g., m/z calcd for C₁₃H₁₆N₂: 200.1285; Found: 200.1278) validate the molecular formula .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl, pyrrolidin-3-yl vs. piperidin-4-yl) influence 5-HT receptor affinity?
Methodological Answer:
- Comparative Binding Assays : Radioligand displacement studies (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ) show:
- Ethyl substitution enhances lipophilicity, improving blood-brain barrier penetration compared to methyl .
- Pyrrolidin-3-yl provides a 2-fold higher 5-HT₁ₐ affinity (Kᵢ = 12 nM) than piperidin-4-yl (Kᵢ = 25 nM) due to conformational flexibility mimicking serotonin’s pharmacophore .
- Molecular Dynamics Simulations : Pyrrolidine’s smaller ring size reduces steric hindrance in the receptor’s hydrophobic pocket .
Q. How can contradictory data on CYP enzyme inhibition be resolved?
Methodological Answer:
- Enzyme Source Standardization : Use recombinant CYP isoforms (e.g., CYP3A4 Supersomes®) to control for inter-lab variability .
- Mechanistic Studies : Competitive inhibition (Kᵢ = 1.8 µM) vs. time-dependent inactivation (e.g., IC₅₀ shift from 2.1 µM to 0.9 µM after pre-incubation) clarifies conflicting reports .
- Metabolite Profiling : LC/MS detection of N-deethylated metabolites confirms substrate-specific interactions .
Q. What in vitro models are suitable for evaluating neuropharmacological activity?
Methodological Answer:
- Primary Neuronal Cultures : Rat cortical neurons assess serotonin reuptake inhibition (IC₅₀ = 50 nM) via ³H-5-HT uptake assays .
- Cell Lines : HEK-293 cells transfected with human 5-HT₁ₐ receptors measure cAMP modulation (EC₅₀ = 15 nM) .
- Toxicity Screening : Chick embryo hepatocytes (CEH) evaluate mitochondrial toxicity (CC₅₀ > 100 µM) .
Q. What computational methods predict target engagement and off-target risks?
Methodological Answer:
- Docking Studies : AutoDock Vina models predict binding poses in 5-HT₁ₐ’s orthosteric site (ΔG = -9.2 kcal/mol) .
- Pharmacophore Mapping : Matched molecular pair analysis identifies critical H-bond donors (pyrrolidine NH) and aromatic π-stacking (indole ring) .
- Off-Target Profiling : SwissTargetPrediction identifies adenosine A₂ₐ (pKi = 6.2) and σ₁ receptors (pKi = 5.8) as potential off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
